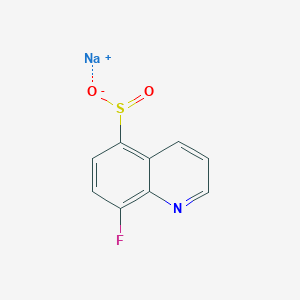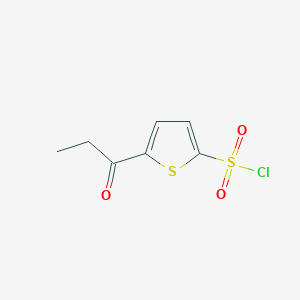![molecular formula C15H23ClO B13160844 ({[3-(Chloromethyl)-3,4-dimethylpentyl]oxy}methyl)benzene](/img/structure/B13160844.png)
({[3-(Chloromethyl)-3,4-dimethylpentyl]oxy}methyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
({[3-(Chloromethyl)-3,4-dimethylpentyl]oxy}methyl)benzene is an organic compound characterized by a benzene ring substituted with a chloromethyl group and a 3,4-dimethylpentyl group linked through an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ({[3-(Chloromethyl)-3,4-dimethylpentyl]oxy}methyl)benzene typically involves the following steps:
Preparation of 3-(Chloromethyl)-3,4-dimethylpentanol: This intermediate can be synthesized by chloromethylation of 3,4-dimethylpentanol using formaldehyde and hydrochloric acid.
Etherification: The intermediate is then reacted with benzyl alcohol in the presence of a strong base such as sodium hydride to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Optimization of reaction conditions such as temperature, pressure, and catalyst concentration would be crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions
({[3-(Chloromethyl)-3,4-dimethylpentyl]oxy}methyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of methyl derivatives.
科学的研究の応用
({[3-(Chloromethyl)-3,4-dimethylpentyl]oxy}methyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ({[3-(Chloromethyl)-3,4-dimethylpentyl]oxy}methyl)benzene depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed studies to elucidate.
類似化合物との比較
Similar Compounds
Benzyl Chloride: Similar in having a chloromethyl group attached to a benzene ring.
3,4-Dimethylpentanol: Shares the 3,4-dimethylpentyl group but lacks the benzene ring.
Benzyl Alcohol: Contains a benzene ring with a hydroxymethyl group instead of a chloromethyl group.
特性
分子式 |
C15H23ClO |
|---|---|
分子量 |
254.79 g/mol |
IUPAC名 |
[3-(chloromethyl)-3,4-dimethylpentoxy]methylbenzene |
InChI |
InChI=1S/C15H23ClO/c1-13(2)15(3,12-16)9-10-17-11-14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3 |
InChIキー |
HSRMKQVRDMRGEZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)(CCOCC1=CC=CC=C1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R)-1-(7-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13160777.png)


![4-[Methyl(oxolan-3-YL)amino]thiophene-2-carbaldehyde](/img/structure/B13160787.png)

![tert-butyl N-[4-methyl-2-(piperidin-2-yl)hexyl]carbamate](/img/structure/B13160807.png)





![tert-butyl N-[4-ethyl-2-(piperidin-2-yl)hexyl]carbamate](/img/structure/B13160843.png)


